2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene
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Overview
Description
2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene is a compound with a hexagonal fused triphenylene core structure. It features six n-hexyloxy side chains symmetrically distributed at the 2,3,6,7,10,11-positions of the triphenylene core. These side chains enhance the solubility of the compound in organic solvents and increase the electron density of the triphenylene core .
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form 3,3′,4,4′-tetrakis(hexyloxy)biphenyl. This intermediate is then further reacted to form the final product . The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the coupling and subsequent reactions.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce different functional groups onto the triphenylene core .
Scientific Research Applications
2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene has several scientific research applications. It is widely used in the study of discotic liquid crystals (DLCs) due to its unique structural properties. The compound serves as a model molecule for DLC studies and is employed as a hole transport layer material in perovskite solar cells. These solar cells benefit from the compound’s ability to promote ambient and thermal stability, retaining high efficiency over extended periods . Additionally, the compound’s self-organizing properties make it suitable for electronic and optoelectronic applications .
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene involves its ability to enhance electron density and promote solubility in organic solvents. The six n-hexyloxy side chains play a crucial role in this process by increasing the electron density of the triphenylene core and facilitating its interaction with other molecules. This interaction is essential for its function as a hole transport layer in perovskite solar cells, where it helps to improve the efficiency and stability of the cells .
Comparison with Similar Compounds
2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene can be compared with other similar compounds, such as 2,3,6,7,10,11-hexakis(n-hexylsulfanyl)triphenylene and 2,3,6,7,10,11-hexakis(4-nonylphenyl)triphenylene. These compounds share a similar triphenylene core structure but differ in their side chains. The unique n-hexyloxy side chains of this compound provide it with distinct solubility and electron density properties, making it particularly suitable for applications in liquid crystals and solar cells .
Properties
CAS No. |
309756-42-1 |
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Molecular Formula |
C66H108O12 |
Molecular Weight |
1093.6 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(2-hexoxyethoxy)triphenylene |
InChI |
InChI=1S/C66H108O12/c1-7-13-19-25-31-67-37-43-73-61-49-55-56(50-62(61)74-44-38-68-32-26-20-14-8-2)58-52-64(76-46-40-70-34-28-22-16-10-4)66(78-48-42-72-36-30-24-18-12-6)54-60(58)59-53-65(77-47-41-71-35-29-23-17-11-5)63(51-57(55)59)75-45-39-69-33-27-21-15-9-3/h49-54H,7-48H2,1-6H3 |
InChI Key |
YMIRPLXURLRWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCOCCCCCC)OCCOCCCCCC)OCCOCCCCCC)OCCOCCCCCC)OCCOCCCCCC |
Origin of Product |
United States |
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